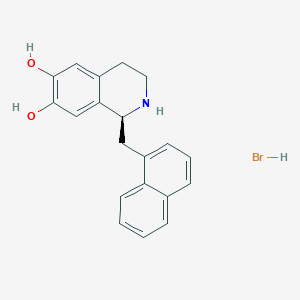
CKD-712 hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CKD-712 hydrobromide is a small molecule compound developed by Chong Kun Dang Pharmaceutical Corporation. It is known for its inhibitory effects on nitric oxide synthase 2 and nuclear factor kappa-light-chain-enhancer of activated B cells. This compound has shown potential in treating conditions such as septic shock by increasing cardiac output and reducing inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CKD-712 hydrobromide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Core Structure: The initial step involves the formation of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications:
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt form to improve its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, filtration, and chromatography to achieve high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
CKD-712 hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents, affecting the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
CKD-712 hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular pathways, particularly those involving nitric oxide synthase and nuclear factor kappa-light-chain-enhancer of activated B cells.
Medicine: Explored as a potential therapeutic agent for conditions like septic shock, due to its anti-inflammatory and cardioprotective properties
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Wirkmechanismus
CKD-712 hydrobromide exerts its effects primarily through the inhibition of nitric oxide synthase 2 and nuclear factor kappa-light-chain-enhancer of activated B cells. This inhibition leads to:
Reduction of Nitric Oxide Production: Decreasing inflammation and oxidative stress.
Modulation of Inflammatory Pathways: Reducing the expression of pro-inflammatory cytokines and mediators.
The compound’s molecular targets include enzymes and transcription factors involved in these pathways, leading to its therapeutic effects in conditions like septic shock .
Vergleich Mit ähnlichen Verbindungen
CKD-712 hydrobromide can be compared with other nitric oxide synthase inhibitors and nuclear factor kappa-light-chain-enhancer of activated B cells inhibitors:
L-NAME (Nω-Nitro-L-arginine methyl ester): A well-known nitric oxide synthase inhibitor, but with different specificity and potency.
BAY 11-7082: An inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells, used in various inflammatory models.
Uniqueness
This compound is unique due to its dual inhibitory action on both nitric oxide synthase 2 and nuclear factor kappa-light-chain-enhancer of activated B cells, providing a broader anti-inflammatory effect compared to compounds targeting only one pathway .
Eigenschaften
CAS-Nummer |
626252-74-2 |
|---|---|
Molekularformel |
C20H20BrNO2 |
Molekulargewicht |
386.3 g/mol |
IUPAC-Name |
(1S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C20H19NO2.BrH/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,11-12,18,21-23H,8-10H2;1H/t18-;/m0./s1 |
InChI-Schlüssel |
JXFRKNGQHAAJKY-FERBBOLQSA-N |
Isomerische SMILES |
C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br |
Kanonische SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate](/img/structure/B13151051.png)

![8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B13151058.png)
![4-[(4-Fluorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B13151069.png)


![4-(Bromomethyl)-[3,4'-bipyridin]-6-ol](/img/structure/B13151077.png)


![8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13151096.png)




